

Commercial suppliers and catalog numbers for Ethyl Palmitate-d31

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Compound of Interest

Compound Name: *Ethyl Palmitate-d31*

Cat. No.: *B565282*

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Ethyl Palmitate-d31: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl Palmitate-d31**, a deuterated stable isotope of ethyl palmitate. This document is intended for researchers, scientists, and professionals in drug development who utilize **Ethyl Palmitate-d31** as an internal standard for quantitative analysis and in metabolic studies. This guide covers its commercial availability, detailed experimental protocols for its use in analytical methods, and its role in biological pathways.

Commercial Availability

Ethyl Palmitate-d31 is available from several commercial suppliers. The following table summarizes the key information for sourcing this compound.

Supplier	Catalog Number	Purity
MedChemExpress	HY-113333S	99.89%
LGC Standards	DRE-C13297510	Not Specified
Pharmaffiliates	PA STI 039940	Not Specified
Alfa Chemistry	ACMA00057248	Not Specified
BOC Sciences	Not specified	Not Specified

Physicochemical Properties

Property	Value
Chemical Name	Hexadecanoic Acid Ethyl Ester-d31
Synonyms	Ethyl hexadecanoate-d31, Palmitic Acid Ethyl Ester-d31
CAS Number	1215721-57-5 [1] [2]
Molecular Formula	C18H5D31O2 [2]
Molecular Weight	315.67 g/mol [2]
Appearance	Not Specified
Storage Conditions	2-8°C Refrigerator [2]

Synthesis Overview

The synthesis of **Ethyl Palmitate-d31** typically involves the esterification of deuterated palmitic acid (Palmitic acid-d31) with ethanol. The deuterated palmitic acid can be prepared through methods such as H/D exchange of lauric acid using D₂O as the deuterium source and a Pt/C catalyst. Enzymatic synthesis using lipases is another efficient and environmentally friendly method for producing fatty acid ethyl esters like ethyl palmitate and can be adapted for its deuterated analog.

Applications in Research and Drug Development

Ethyl Palmitate-d31 is primarily used as an internal standard in mass spectrometry-based analytical methods for the quantification of ethyl palmitate and other fatty acid ethyl esters (FAEEs). FAEEs are non-oxidative metabolites of ethanol and serve as reliable biomarkers for acute and chronic alcohol consumption. The use of a deuterated internal standard like **Ethyl Palmitate-d31** is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantification.

Experimental Protocols

Analysis of Ethyl Palmitate in Hair by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol is optimized for the sensitive detection of ethyl palmitate in hair samples.

1. Materials and Reagents:

- **Ethyl Palmitate-d31** (internal standard)
- Ethyl palmitate (analytical standard)
- Solvents: n-hexane, dimethyl sulfoxide (DMSO), methanol (HPLC or analytical grade)
- Deionized water
- Hair samples

2. Sample Preparation:

- **Washing:** Decontaminate 20-50 mg of hair by washing sequentially with deionized water and n-heptane to remove external contaminants. Allow the hair to air dry completely.
- **Pulverization:** Cut the washed and dried hair into small fragments (approximately 1 mm) or pulverize using a ball mill.
- **Extraction:**
 - Place the minced or pulverized hair into a 10 mL headspace vial.

- Add a known amount of **Ethyl Palmitate-d31** solution (e.g., in ethanol) to serve as the internal standard.
- Add 500 μ L of DMSO and 2 mL of n-hexane to the vial.
- Seal the vial tightly with a PTFE-lined septum cap.
- Sonicate the sample for an extended period (e.g., overnight) to ensure complete extraction of the analytes into the n-hexane layer.

3. HS-SPME Procedure:

- Incubation: Place the vial in a heating block or autosampler incubator set to 94°C.
- Pre-adsorption: Allow the sample to equilibrate for 6 minutes at this temperature.
- Extraction: Expose a 65 μ m PDMS-DVB solid-phase microextraction fiber to the headspace of the vial for 60 minutes at 94°C.

4. GC-MS Analysis:

- Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.
- Gas Chromatography:
 - Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 70°C, hold for 3 minutes.
 - Ramp 1: 20°C/min to 200°C.
 - Ramp 2: 10°C/min to 250°C.
 - Ramp 3: 30°C/min to 280°C, hold for 4.5 minutes.

- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Ions to Monitor:
 - Ethyl Palmitate: m/z 88, 101, 157
 - **Ethyl Palmitate-d31** (Internal Standard): Appropriate m/z ions for the deuterated standard (e.g., m/z 92, 107).

5. Quantification:

- Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of ethyl palmitate and a fixed concentration of **Ethyl Palmitate-d31**.
- Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- Determine the concentration of ethyl palmitate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Analysis of Fatty Acid Ethyl Esters in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the analysis of FAEEs in dried blood spots (DBS).

1. Materials and Reagents:

- **Ethyl Palmitate-d31** (internal standard)
- FAEE standards (ethyl myristate, ethyl palmitate, ethyl oleate, ethyl stearate)
- Solvents: Acetonitrile, isopropanol, water (LC-MS grade)

- Formic acid

2. Sample Preparation:

- Extraction from DBS:

- Punch out a 3 mm disc from the dried blood spot.
- Place the disc in a 1.5 mL microcentrifuge tube.
- Add 100 μ L of an internal standard solution containing **Ethyl Palmitate-d31** in acetonitrile.
- Vortex for 20 minutes.
- Centrifuge at 10,000 \times g for 5 minutes.

- Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography:

- Column: C18 reversed-phase column (e.g., 2.1 \times 50 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.
- Gradient Elution: A suitable gradient to separate the FAEEs.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.

- Tandem Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for each FAEE and the internal standard. For example:
 - Ethyl Palmitate: $[M+H]^+$ → fragment ions
 - **Ethyl Palmitate-d31**: $[M+H]^+$ → fragment ions

4. Quantification:

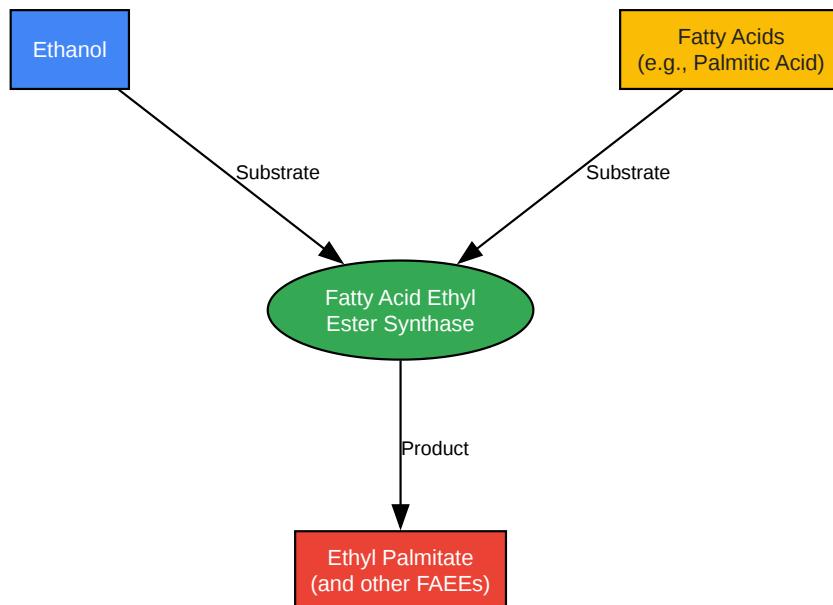
- Quantification is performed similarly to the GC-MS method, using a calibration curve constructed from the peak area ratios of the analytes to the internal standard.

Biological Pathways and Significance

Ethyl palmitate and other FAEEs are not merely biomarkers of alcohol consumption; they are also bioactive molecules implicated in the pathophysiology of alcohol-induced organ damage.

Metabolic Pathway of Ethyl Palmitate Formation

Following ethanol consumption, a small portion is metabolized non-oxidatively to form FAEEs. This process is catalyzed primarily by fatty acid ethyl ester synthases.

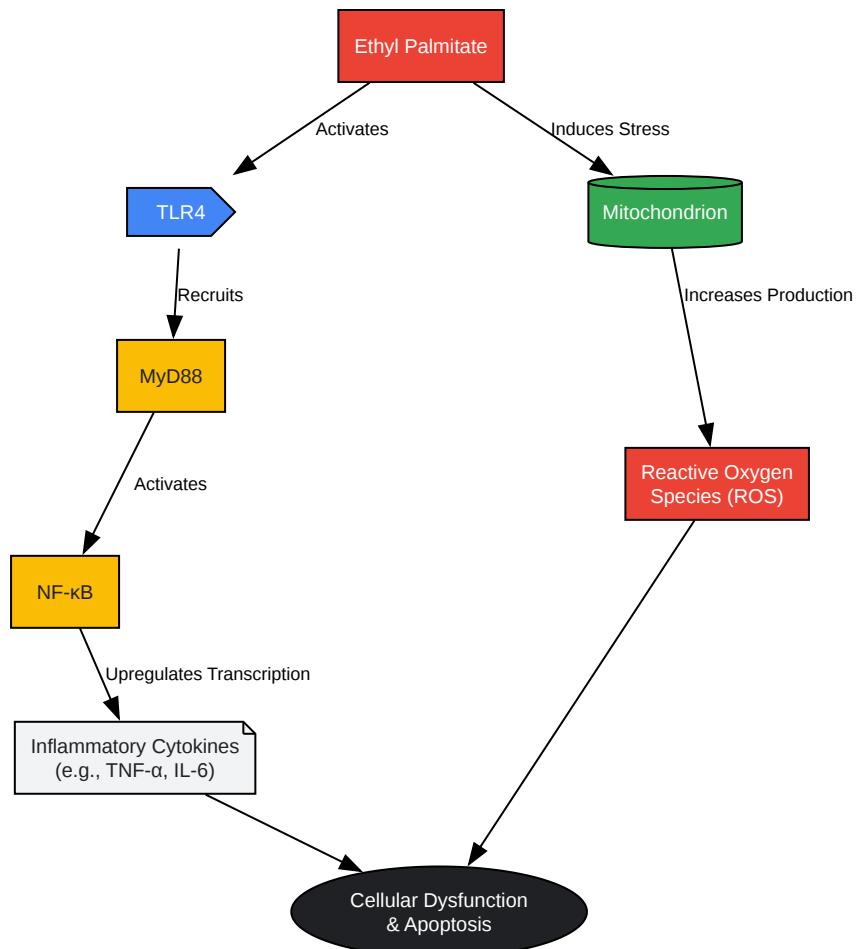


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Formation of Ethyl Palmitate from Ethanol and Fatty Acids.

Signaling Pathway of Ethyl Palmitate-Induced Cellular Dysfunction

Ethyl palmitate can induce cellular stress and dysfunction, particularly in pancreatic and liver cells. This is thought to occur through pathways involving mitochondrial dysfunction and inflammation. One proposed mechanism involves the activation of Toll-like receptor 4 (TLR4).

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Proposed signaling pathway of Ethyl Palmitate-induced cellular dysfunction.

Conclusion

Ethyl Palmitate-d31 is an indispensable tool for researchers studying alcohol metabolism and its consequences. Its use as an internal standard ensures accurate and reliable quantification of ethyl palmitate, a key biomarker of alcohol intake. Furthermore, understanding the metabolic and signaling pathways in which ethyl palmitate is involved provides crucial insights into the mechanisms of alcohol-induced cellular damage, opening avenues for further research and therapeutic development.

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